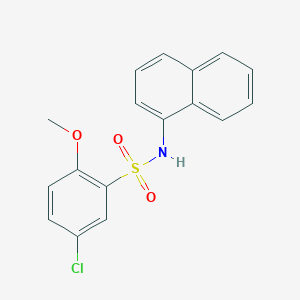![molecular formula C16H16N2O3 B229236 N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229236.png)
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been studied in detail. In cancer cells, this compound has been reported to induce apoptosis by inhibiting the activity of an enzyme called topoisomerase II. This enzyme is involved in the replication of DNA, and its inhibition leads to the accumulation of DNA damage, which triggers apoptosis. In weeds, this compound has been reported to inhibit the activity of an enzyme called acetohydroxyacid synthase. This enzyme is involved in the biosynthesis of amino acids, and its inhibition leads to the inhibition of protein synthesis, which ultimately leads to the death of the weed.
Biochemical and Physiological Effects:
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been reported to have different biochemical and physiological effects depending on the system being studied. In cancer cells, this compound has been reported to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In weeds, this compound has been reported to inhibit the activity of acetohydroxyacid synthase, inhibit protein synthesis, and ultimately lead to the death of the weed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has some advantages and limitations for lab experiments. One of the advantages is that it has been reported to be effective in inhibiting the growth of cancer cells and weeds. Another advantage is that it has been reported to have a relatively low toxicity. One of the limitations is that it has not been extensively studied in vivo, and its safety and efficacy in humans or animals are not well established. Another limitation is that it may have some off-target effects, which may limit its use in certain systems.
Direcciones Futuras
There are several future directions for research on N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide. One possible direction is to study its potential use as a herbicide in agriculture. Another direction is to study its safety and efficacy in vivo, and its potential use as an anticancer agent. Another direction is to study its potential use in combination with other drugs or compounds to enhance its efficacy or reduce its toxicity. Finally, further research is needed to understand the mechanism of action of this compound in different systems and to identify its potential off-target effects.
Métodos De Síntesis
The synthesis of N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been reported using different methods. One of the methods involves the reaction of 2-phenoxypropanoic acid hydrazide with 2,5-cyclohexadiene-1,4-dione in the presence of a catalyst. Another method involves the reaction of 2-phenoxypropanoic acid hydrazide with 4-oxocyclohexa-2,5-dien-1-ylideneacetic acid in the presence of a coupling agent. Both methods have been reported to yield N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide in good yields.
Aplicaciones Científicas De Investigación
N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anticancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. In the field of agriculture, this compound has been studied for its potential use as a herbicide. It has been reported to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of amino acids.
Propiedades
Fórmula molecular |
C16H16N2O3 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide |
InChI |
InChI=1S/C16H16N2O3/c1-12(21-15-5-3-2-4-6-15)16(20)18-17-11-13-7-9-14(19)10-8-13/h2-12,17H,1H3,(H,18,20) |
Clave InChI |
AIMCCXDIRSBGEE-UHFFFAOYSA-N |
SMILES isomérico |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
SMILES |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NNC=C1C=CC(=O)C=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)









![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)